trisodium orthoborate

Autocausticizing Kraft Pulping Caustic Regeneration

Trisodium orthoborate (Na₃BO₃, CAS 14312-40-4) is the fully deprotonated sodium salt of orthoboric acid, formally designated trisodium borate(3−). It crystallizes as a white solid with a density of 1.73 g/cm³, a melting point of 75 °C, and a boiling point of 320 °C.

Molecular Formula BNa3O3
Molecular Weight 127.77851
CAS No. 14312-40-4
Cat. No. B1143754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrisodium orthoborate
CAS14312-40-4
Molecular FormulaBNa3O3
Molecular Weight127.77851
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Orthoborate (CAS 14312-40-4) Procurement-Grade Chemical Identity and Key Differentiation Factors


Trisodium orthoborate (Na₃BO₃, CAS 14312-40-4) is the fully deprotonated sodium salt of orthoboric acid, formally designated trisodium borate(3−) [1]. It crystallizes as a white solid with a density of 1.73 g/cm³, a melting point of 75 °C, and a boiling point of 320 °C [2]. The compound contains the trigonal planar orthoborate anion [BO₃]³⁻ coordinated by three sodium cations [3]. Industrially, Na₃BO₃ is produced via high-temperature solid-state reactions between sodium carbonate and sodium metaborate or boric oxide at 600–850 °C [3]. Unlike the more common sodium borates such as borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) or sodium metaborate (NaBO₂), trisodium orthoborate uniquely delivers two equivalents of sodium hydroxide upon controlled hydrolysis—a stoichiometric advantage directly exploitable in autocausticizing, high-temperature lubrication, and alkaline buffering [4].

Why Trisodium Orthoborate Cannot Be Substituted with Generic Sodium Borates in Critical Applications


Generic substitution among sodium borates is unreliable because Na₃BO₃, NaBO₂ (sodium metaborate), and Na₂B₄O₇ (sodium tetraborate / borax) exhibit fundamentally different Na:B:O stoichiometries, hydrolysis equilibria, and phase behavior [1]. Trisodium orthoborate hydrolyzes to yield two moles of NaOH per mole of Na₃BO₃ (Na₃BO₃ + H₂O ⇌ 2NaOH + NaBO₂), whereas sodium metaborate yields at most one equivalent of hydroxide and sodium tetraborate yields a complex mixture of buffering species [2][3]. In autocausticizing, this stoichiometric difference directly determines caustic regeneration efficiency: research demonstrates that approximately 85% of trisodium borate formed under optimized conditions converts to NaOH, representing a 2:1 molar advantage over NaBO₂-based alternatives [4]. Furthermore, Na₃BO₃ exhibits incongruent melting behavior distinct from the congruent melting of other sodium borates, which affects its performance in high-temperature melt lubrication and solid-state synthesis applications [5]. The d-spacing signature at 3.42 Å (100% relative intensity) provides unequivocal phase identification via XRD that is absent in sodium metaborate and tetraborate patterns [6].

Quantitative Differentiation Evidence for Trisodium Orthoborate (Na₃BO₃) Versus Closest Analogs


NaOH Generation Stoichiometry: Na₃BO₃ Delivers 2 mol NaOH/mol vs. 1 mol NaOH/mol for NaBO₂ in Autocausticizing

In borate autocausticizing for kraft pulp chemical recovery, Na₃BO₃ reacts with water to produce 2 moles of NaOH per mole of borate (Na₃BO₃ + H₂O → 2NaOH + NaBO₂), compared to the Janson concept where NaBO₂ yields only 1 mol NaOH per mol NaBO₂ [1]. The thesis by Subbaiyan demonstrated that under optimized conditions (850 °C furnace temperature, appropriate carbonate-to-borate molar ratios), approximately 85% of the trisodium borate formed is converted to NaOH upon dissolution in green liquor, with the reaction being fast and the sodium metaborate regenerated for recycling [2]. The patent literature specifies that autocausticizing achieves high reaction efficiency at boron-to-carbonate molar ratios below 2:1 and sodium-to-boron molar ratios exceeding 3:1 [3].

Autocausticizing Kraft Pulping Caustic Regeneration

High-Temperature Binding Energy on Iron Oxide: Sodium Borate Surpasses Sodium Carbonate by an Order of Magnitude in DFT Simulations

Density functional theory (DFT) simulations of the iron oxide–alkali borate interface demonstrated that sodium borate with 33% and 50% Na₂O concentration exhibits significantly stronger binding to Fe₂O₃ surfaces than sodium carbonate, with the binding energy predominantly arising from ionic Na⁺–oxide surface interactions and covalent Fe–O bonds [1]. In ball-on-disc tribological testing at elevated temperatures, sodium borate reduced the friction coefficient to 0.17 and disc wear loss volume to 1 mm³ when formulated as a 9:1 sodium silicate/sodium borate composite at 800 °C, compared to sodium silicate alone which exhibited a friction coefficient of 0.5 and wear loss of 6 mm³ under identical conditions [2]. In thermal gravimetric analysis, the formation of an 'easy-shear' layered interface structure was observed specifically for sodium borate compositions with 50% Na₂O at 1 GPa contact pressure [3].

High-Temperature Lubrication DFT Simulation Iron Oxide Interface

Corrosion Inhibition: Phosphate Borate Compounds Outperform Single Sodium Borates by Enabling Dense Fe–B–O Protective Film Formation

Electrochemical and gravimetric testing demonstrated that phosphate borate compounds synthesized from sodium borates (including Na₃BO₃ precursors) with trisodium phosphate in aqueous systems exhibit greater inhibitory ability than sodium pentaborate, sodium tetraborate, sodium metaborate, or trisodium phosphate taken separately [1]. On carbon steel rebars in 0.6 mol/L Cl⁻ simulated concrete pore solution, Na₂B₄O₇ achieved an inhibition efficiency of 86.3% through formation of a stable 3D Fe–B–O interphase passive film consisting of a double-layered Fe₂O₃/FeBO₃ structure with lower donor current density and fewer point defects compared to the uninhibited blank [2]. In neutral 3% NaCl solution, the addition of 5 g/L phosphate dimaborate to the corrosive medium significantly increased the cyclic fatigue strength of Steel 10 beyond that achieved by any single borate or phosphate component [3].

Corrosion Inhibition Carbon Steel Neutral Water Environment

XRD Phase Identification: Characteristic d-Spacings at 3.42 Å, 2.87 Å, and 2.15 Å Uniquely Distinguish Na₃BO₃ from Other Sodium Borates

X-ray diffraction analysis provides definitive identification of the trisodium orthoborate crystalline phase through characteristic diffraction peaks at d-spacings of 3.42 Å (relative intensity 100%), 2.87 Å (80%), and 2.15 Å (60%) [1]. This diffraction pattern is distinct from that of sodium metaborate (NaBO₂), sodium tetraborate (Na₂B₄O₇), and the equimolar mixture Na₄B₂O₅, which is often incorrectly labeled 'sodium orthoborate' in older literature [2]. The compound crystallizes with a trigonal planar borate anion [BO₃]³⁻ exhibiting D₃h symmetry, with B–O bond lengths of approximately 1.36 Å and O–B–O angles of 120° [3]. Confusion between Na₃BO₃ and Na₄B₂O₅ has historically led to misidentification of the actual phase present in synthetic products; XRD with these specific d-spacing signatures is therefore essential for procurement quality verification [4].

X-ray Diffraction Phase Identification Crystallography

Physical Property Differentiation: Na₃BO₃ Exhibits Incongruent Melting at 75 °C and Density of 1.73 g/cm³, Distinct from All Other Sodium Borate Phases

Trisodium orthoborate exhibits physical properties that differentiate it from all other sodium borate phases: density of 1.73 g/cm³, melting point of 75 °C, and boiling point of 320 °C [1]. Critically, Na₃BO₃ displays incongruent melting/freezing point characteristics, meaning it decomposes rather than melts congruently—a behavior that directly impacts its handling in high-temperature synthesis and distinguishes it from sodium metaborate (NaBO₂, m.p. 966 °C) and sodium tetraborate (Na₂B₄O₇, m.p. 741 °C) which melt congruently [2]. The reversible nature of the causticization reaction (Na₃BO₃ + H₂O ⇌ 2NaOH + NaBO₂) means that Na₃BO₃ can be regenerated from NaBO₂ under appropriate CO₂ partial pressure control, enabling closed-loop chemical recovery processes that other sodium borates cannot replicate [3].

Thermal Analysis Phase Behavior Material Sourcing

Proven Application Scenarios Where Trisodium Orthoborate (CAS 14312-40-4) Differentiation Drives Procurement Decisions


Partial Autocausticizing in Kraft Pulp Mills for Lime Kiln Capacity Relief

Kraft pulp mills facing lime kiln throughput limitations can deploy Na₃BO₃-based partial autocausticizing to regenerate NaOH directly from green liquor smelt, bypassing the conventional Ca(OH)₂ causticizing step. As established in Section 3, Na₃BO₃ hydrolyzes to deliver 2 mol NaOH per mole of borate with ~85% experimental conversion efficiency at 850 °C, while regenerating NaBO₂ for cyclic reuse [1]. This 2:1 stoichiometric advantage over NaBO₂-only approaches translates to a direct reduction in lime consumption and associated CO₂ emissions, with the autocausticizing reaction completing within seconds at B/Na weight ratios up to 0.04 in the recovery boiler smelt [2].

High-Temperature Metal Forming Lubricant Component in Steel Hot Rolling

In steel hot rolling operations above 800 °C, sodium borate–silicate composite lubricants incorporating Na₃BO₃ reduce the friction coefficient from 0.5 (silicate alone) to 0.17 and decrease disc wear loss from 6 mm³ to 1 mm³, as demonstrated in ball-on-disc testing with high-speed steel/silicon steel counterparts [3]. The DFT-confirmed mechanism—high ionic and covalent binding energy of sodium borate on iron oxide surfaces—provides a scientific basis for selecting Na₃BO₃ over sodium carbonate or polyphosphate lubricants that exhibit weaker interfacial adhesion and higher wear rates [4].

Synergistic Corrosion Inhibitor Precursor for Metalworking Fluids and Cooling Water Systems

Formulators developing chromate-free and nitrite-free corrosion inhibitor packages can utilize Na₃BO₃ as the boron source for synthesizing phosphate borate compounds that outperform individual sodium pentaborate, tetraborate, metaborate, and trisodium phosphate as standalone inhibitors [5]. The resulting phosphate borate additives promote the formation of a dense Fe₂O₃/FeBO₃ double-layer passive film achieving 86.3% inhibition efficiency on carbon steel in chloride-containing environments, while addition of 5 g/L phosphate dimaborate significantly enhances the cyclic fatigue strength of Steel 10 in aggressive 3% NaCl [6].

Certified Phase-Pure Na₃BO₃ for Ceramic Flux and Solid-State Borate Synthesis

Researchers and manufacturers requiring phase-pure trisodium orthoborate for ceramic flux formulations or as a precursor for mixed-metal borate synthesis must verify the characteristic XRD d-spacing signature at 3.42 Å (100% relative intensity) to confirm the absence of Na₄B₂O₅, NaBO₂, or Na₂B₄O₇ contamination [7]. The incongruent melting at 75 °C and reversible hydrolysis chemistry of Na₃BO₃ further distinguish it from all other sodium borate phases, enabling its use as a low-temperature flux where congruent-melting borates would remain solid and unreactive [8].

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